![molecular formula C20H26N4OS B3712626 1-[4-(4-Benzylpiperazin-1-YL)-1-ethyl-6-methyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one](/img/structure/B3712626.png)
1-[4-(4-Benzylpiperazin-1-YL)-1-ethyl-6-methyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one
Overview
Description
1-[4-(4-Benzylpiperazin-1-YL)-1-ethyl-6-methyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a piperazine ring, a benzyl group, and a pyrimidine ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[4-(4-Benzylpiperazin-1-YL)-1-ethyl-6-methyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the construction of the pyrimidine ring. Common synthetic routes include:
Reductive Amination: This method involves the reaction of a ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclization Reactions: These reactions are used to form the pyrimidine ring by reacting appropriate precursors under specific conditions.
Industrial Production: Large-scale production may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-[4-(4-Benzylpiperazin-1-YL)-1-ethyl-6-methyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of ketones to alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Benzylpiperazin-1-YL)-1-ethyl-6-methyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Benzylpiperazin-1-YL)-1-ethyl-6-methyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one include:
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one: This compound has a thiazole ring instead of a pyrimidine ring and exhibits different biological activities.
4-(4-Benzylpiperazin-1-yl)cyclohexan-1-one hydrochloride: This compound has a cyclohexanone ring and is used in different medicinal applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[4-(4-benzylpiperazin-1-yl)-1-ethyl-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-4-24-15(2)18(16(3)25)19(21-20(24)26)23-12-10-22(11-13-23)14-17-8-6-5-7-9-17/h5-9H,4,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQUHNIHDVKWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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